4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine is a complex organic compound that features a unique structure combining a methoxyphenyl group, a piperidine ring, and an imidazopyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: Used to alter the oxidation state of specific atoms within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups to modify the compound’s properties
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X, used as an anticoagulant.
Pyridazinones: Compounds containing the methoxyphenyl group, investigated for their potential as enzyme inhibitors.
Uniqueness
4-(4-Methoxyphenyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and therapeutic applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-1-methyl-6-piperidin-4-ylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-23-12-21-19-17(23)11-16(13-7-9-20-10-8-13)22-18(19)14-3-5-15(24-2)6-4-14/h3-6,11-13,20H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOHQLCWXQUOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(C=C21)C3CCNCC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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